3-Methylbenzoyl chloride

Catalog No.
S536440
CAS No.
1711-06-4
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzoyl chloride

CAS Number

1711-06-4

Product Name

3-Methylbenzoyl chloride

IUPAC Name

3-methylbenzoyl chloride

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3

InChI Key

YHOYYHYBFSYOSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)Cl

Solubility

Soluble in DMSO

Synonyms

m-Toluoyl chloride

Canonical SMILES

CC1=CC(=CC=C1)C(=O)Cl

Description

The exact mass of the compound 3-Methylbenzoyl chloride is 154.0185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97207. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

  • Acylating Agent: Due to the reactive acyl chloride group (COCl), 3-Methylbenzoyl chloride can act as an acylating agent. This means it can transfer the acyl group (CH3C6H4CO-) to various nucleophiles, forming new amide or ester bonds. This property is valuable in the synthesis of diverse organic molecules, including pharmaceuticals, dyes, and polymers [1].

Source

[1] Sigma-Aldrich - m-Toluoyl chloride

Organometallic Chemistry

  • Ligand precursor: The carbonyl group (C=O) in 3-Methylbenzoyl chloride can coordinate with metal centers, making it a potential precursor for organometallic ligands. By replacing the chloride group with other functional groups, researchers can tailor the ligand's properties for specific applications in catalysis or material science [2].

3-Methylbenzoyl chloride, also known as m-Toluoyl chloride, is an organic compound with the molecular formula C₈H₇ClO and a molecular weight of 154.59 g/mol. It appears as a clear to light brown liquid and has a pungent odor. The compound is classified as an acyl chloride, which is characterized by the presence of the acyl functional group attached to a chlorine atom. Its CAS number is 1711-06-4, and it is commonly utilized in organic synthesis and as a derivatization reagent for amines in analytical chemistry .

3-Methylbenzoyl chloride is known for its reactivity due to the presence of the carbonyl group adjacent to the chlorine atom. It readily undergoes nucleophilic acyl substitution reactions, where nucleophiles such as alcohols or amines can react with it to form esters or amides, respectively. Additionally, it can participate in Friedel-Crafts acylation reactions, allowing for the introduction of the 3-methylbenzoyl group into aromatic compounds .

Example Reaction

A typical reaction involving 3-methylbenzoyl chloride can be represented as follows:

R NH2+C8H7ClOR NH C O C8H7+HCl\text{R NH}_2+\text{C}_8\text{H}_7\text{ClO}\rightarrow \text{R NH C O C}_8\text{H}_7+\text{HCl}

where R represents an amine group, resulting in the formation of an amide.

3-Methylbenzoyl chloride can be synthesized through several methods:

  • From m-Toluic Acid: The most common synthesis involves reacting m-toluic acid with thionyl chloride in the presence of N,N-dimethylformamide at elevated temperatures (around 90 °C). This method yields high purity and good yields (up to 99.3%) of the desired product .

    Reaction Conditions:
    • Reagents: m-Toluic acid, thionyl chloride, N,N-dimethylformamide.
    • Temperature: 90 °C.
    • Duration: Approximately 3 hours.
  • Alternative Methods: Other synthetic routes may include using acetic anhydride or oxalyl chloride under similar conditions to achieve acylation .

3-Methylbenzoyl chloride finds several applications in various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing other organic compounds, particularly in creating esters and amides.
  • Analytical Chemistry: The compound is utilized as a derivatization agent for amines in chromatographic methods such as high-performance liquid chromatography (HPLC) for detecting atmospheric ammonia .
  • Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates due to its ability to modify functional groups effectively .

Several compounds share structural similarities with 3-methylbenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzoyl ChlorideC₇H₅ClOLacks methyl substitution; more reactive towards nucleophiles due to less steric hindrance.
4-Methylbenzoyl ChlorideC₈H₇ClOMethyl group at para position; different electronic effects influencing reactivity.
2-Methylbenzoyl ChlorideC₈H₇ClOMethyl group at ortho position; steric hindrance affects reaction pathways differently.

Uniqueness of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride's unique position of the methyl group at the meta position provides distinct steric and electronic properties compared to its ortho and para counterparts. This positioning influences its reactivity patterns and applications in organic synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

154.0185425 g/mol

Monoisotopic Mass

154.0185425 g/mol

Boiling Point

219.5 °C

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

-23.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W2VJW4350K

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1711-06-4

Wikipedia

M-toluoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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